Higher Melting Point Reflects Enhanced Lattice Stability Relative to 2‑(4‑Chlorophenoxy)‑3,5‑dinitropyridine
In a direct head‑to‑head synthesis under identical conditions, 4‑(3,5‑dinitropyridin‑2‑yl)morpholine (8j) exhibits a melting point of 146–147 °C, which is 30 °C higher than that of 2‑(4‑chlorophenoxy)‑3,5‑dinitropyridine (8h, 116–117 °C) [1]. The 29–30 °C elevation is attributed to stronger dipolar interactions and more effective crystal packing imparted by the morpholine oxygen, a feature absent in the chlorophenoxy analog. This higher melting point is a practical indicator of better thermal robustness during storage and processing, particularly for applications in energetic formulations where low‑melting impurities can compromise safety [1].
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 146–147 °C |
| Comparator Or Baseline | 2‑(4‑Chlorophenoxy)‑3,5‑dinitropyridine (8h): 116–117 °C |
| Quantified Difference | +29–30 °C (≈25% increase in absolute melting point) |
| Conditions | Crystalline solids obtained from identical synthetic protocol; melting points determined by capillary method as reported in Chemistry of Heterocyclic Compounds, 2019 |
Why This Matters
A 30 °C higher melting point translates into greater thermal latitude during downstream reactions and long‑term storage, reducing the risk of phase‑change‑induced degradation.
- [1] Bastrakov, M. A., et al. (2019). Chemistry of Heterocyclic Compounds, 55(1), 72–77. View Source
